molecular formula C8H13BF3K B13563787 Potassium trifluoro(spiro[2.5]octan-6-yl)borate

Potassium trifluoro(spiro[2.5]octan-6-yl)borate

Cat. No.: B13563787
M. Wt: 216.10 g/mol
InChI Key: OCAYKGCUVUMUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro({spiro[25]octan-6-yl})boranuide is a chemical compound with the molecular formula C8H11BF3K

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({spiro[2.5]octan-6-yl})boranuide typically involves the reaction of spiro[2.5]octan-6-ylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of potassium trifluoro({spiro[2.5]octan-6-yl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({spiro[2.5]octan-6-yl})boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: It can be reduced to form borane derivatives.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted boron compounds depending on the reagents used.

Scientific Research Applications

Potassium trifluoro({spiro[2.5]octan-6-yl})boranuide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the development of boron-containing drugs and bioactive molecules.

    Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of potassium trifluoro({spiro[2.5]octan-6-yl})boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro({6-oxaspiro[2.5]octan-1-yl})boranuide
  • Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)-trifluoro-boranuide

Uniqueness

Potassium trifluoro({spiro[2.5]octan-6-yl})boranuide is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and reactivity in various chemical reactions, making it a preferred choice in certain applications.

Properties

Molecular Formula

C8H13BF3K

Molecular Weight

216.10 g/mol

IUPAC Name

potassium;trifluoro(spiro[2.5]octan-6-yl)boranuide

InChI

InChI=1S/C8H13BF3.K/c10-9(11,12)7-1-3-8(4-2-7)5-6-8;/h7H,1-6H2;/q-1;+1

InChI Key

OCAYKGCUVUMUTK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCC2(CC1)CC2)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.